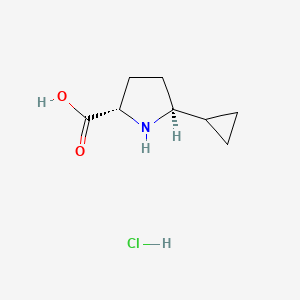![molecular formula C21H19N3O4 B2916606 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021090-77-6](/img/structure/B2916606.png)
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用
Synthesis and Biological Activity
The chemical compound N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, due to its complex structure, is of significant interest in various fields of scientific research, particularly in the synthesis and study of its biological activity. While the specific compound was not directly found in the available literature, related research on benzamide derivatives and their synthesis provides insights into the methods and potential applications of similar compounds.
Benzamide derivatives, including those related to this compound, have been extensively studied for their diverse biological activities. These compounds have shown potential in antihistaminic, antihelmintic, antifungal, and antibacterial applications due to their unique structural features (Mobinikhaledi, Foroughifar, & Fallah, 2006).
Antiviral Activities
Research on benzamide-based 5-aminopyrazoles and their derivatives has demonstrated significant antiviral activities, particularly against bird flu influenza (H5N1), showcasing the potential of benzamide derivatives in the development of antiviral drugs (Hebishy, Salama, & Elgemeie, 2020). This area of research is crucial for developing new treatments for emerging viral threats.
Antimicrobial and Antioxidant Properties
The synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride has been explored for antimicrobial activity. These compounds have shown excellent broad-spectrum antimicrobial activity against bacterial and fungal cultures, highlighting the potential of benzoxazole derivatives in antimicrobial drug development (Padalkar et al., 2014). Additionally, N-substituted benzyl/phenyl acetamides based on the pyrazolobenzothiazine ring system have been synthesized and evaluated for antioxidant activities, demonstrating moderate to significant radical scavenging activity (Ahmad et al., 2012).
Antiarrhythmic Effects
Research on 6-hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues has revealed potential antiarrhythmic effects against arrhythmias associated with ischemia-reperfusion injury. These findings suggest the therapeutic potential of such compounds in the treatment of cardiac arrhythmias (Koini et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYGAZVJQCBOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)
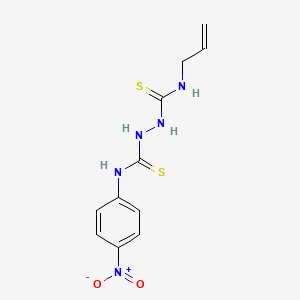
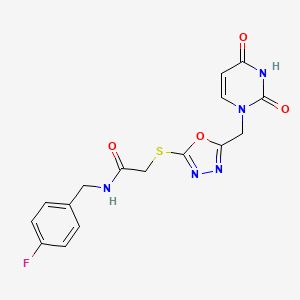
![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)
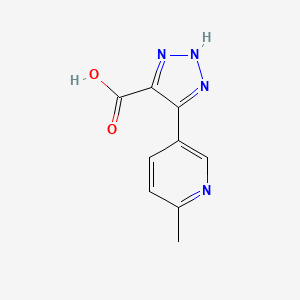
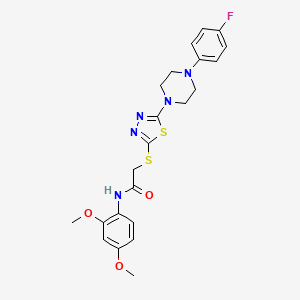
![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

